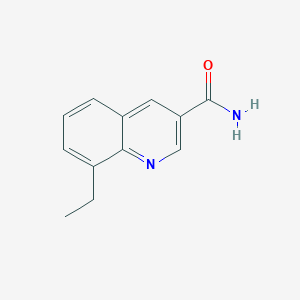

8-Ethylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-8-4-3-5-9-6-10(12(13)15)7-14-11(8)9/h3-7H,2H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDUEBQHAONRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=CN=C21)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Ethylquinoline 3 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through several named reactions, each offering a unique pathway from readily available starting materials. The choice of method often depends on the desired substitution pattern on the quinoline core. For the synthesis of an 8-ethyl-substituted quinoline, a common starting material would be 2-ethylaniline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is typically catalyzed by strong acids such as hydrochloric acid or Lewis acids. wikipedia.org To achieve the 8-ethylquinoline core, 2-ethylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the reaction of 2-ethylaniline with crotonaldehyde would theoretically yield 8-ethyl-2-methylquinoline. The general mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.

Table 1: Key Features of the Doebner-von Miller Reaction

| Feature | Description |

| Reactants | Aniline (e.g., 2-ethylaniline), α,β-unsaturated carbonyl compound |

| Catalyst | Brønsted or Lewis acids |

| Key Steps | Michael addition, cyclization, oxidation |

| Product | Substituted quinoline |

Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines. wikipedia.org It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org In the context of synthesizing the 8-ethylquinoline core, 2-ethylaniline would be the starting amine. The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein in situ. This is followed by the conjugate addition of the aniline to the acrolein, cyclization, and finally, oxidation to yield the quinoline. The reaction is often vigorous and requires careful temperature control.

Table 2: Components of the Skraup Synthesis

| Component | Role |

| Aniline (e.g., 2-ethylaniline) | Forms the benzene portion of the quinoline |

| Glycerol | Dehydrates to form acrolein |

| Sulfuric Acid | Catalyst for dehydration and cyclization |

| Oxidizing Agent (e.g., nitrobenzene) | Aromatizes the dihydroquinoline intermediate |

Vilsmeier–Haack Reaction and Subsequent Modifications

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org While not a direct quinoline synthesis, it is instrumental in preparing key intermediates. Specifically, the reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net For the synthesis of an 8-ethyl substituted precursor, one could envision starting with N-(2-ethylphenyl)acetamide. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the formylating agent. wikipedia.org The resulting 2-chloro-8-ethylquinoline-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid, a direct precursor to the target carboxamide. researchgate.net

The reaction mechanism involves the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org Subsequent hydrolysis of the intermediate yields the aldehyde.

Combes, Friedlander, and Knorr Synthesis Variations

Several other classical methods offer alternative routes to the quinoline core.

The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with β-diketones. acs.org For an 8-ethylquinoline, 2-ethylaniline would be condensed with a suitable β-diketone, followed by cyclization.

The Friedländer synthesis provides a route to quinolines from the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.org To obtain an 8-ethylquinoline, a 2-amino-3-ethylbenzaldehyde or a related ketone would be required as a starting material. This reaction can be catalyzed by either acids or bases. organic-chemistry.org

The Knorr quinoline synthesis typically yields 2-hydroxyquinolines (quinolones) from the reaction of β-ketoanilides in the presence of a strong acid. The starting β-ketoanilide would need to be derived from 2-ethylaniline.

Targeted Synthesis of 8-Ethylquinoline-3-carboxamide Scaffolds

The synthesis of the target molecule, this compound, can be approached in two primary ways: either by constructing the quinoline ring with the 3-carboxamide or a precursor group already in place, or by functionalizing a pre-formed 8-ethylquinoline core.

Functionalization Strategies for the 3-Carboxamide Moiety

A common and versatile strategy involves the synthesis of 8-ethylquinoline-3-carboxylic acid, which can then be converted to the desired carboxamide.

One potential route to the carboxylic acid precursor is through the Doebner reaction , which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. wikipedia.org A modification of this could potentially be adapted to yield a 3-carboxylic acid derivative.

A more direct approach, as alluded to in the Vilsmeier-Haack section, is the oxidation of a 3-formylquinoline. The 8-ethylquinoline-3-carbaldehyde, obtained from the Vilsmeier-Haack reaction on N-(2-ethylphenyl)acetamide, can be oxidized to 8-ethylquinoline-3-carboxylic acid using standard oxidizing agents.

Once the 8-ethylquinoline-3-carboxylic acid is obtained, the formation of the carboxamide can be achieved through several standard methods:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. The subsequent reaction with ammonia or an appropriate amine source will yield the desired carboxamide.

Coupling Agents: A wide array of coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to promote the formation of the amide bond. researchgate.net

Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid with an amine can lead to the formation of the amide, though this often requires harsh conditions. libretexts.org

Boron-Mediated Amidation: Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of carboxylic acids with amines under milder conditions. acs.org

A recent development in the synthesis of quinoline-3-carboxamides (B1200007) involves the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides under simple reaction conditions. researchgate.net

Table 3: Common Methods for Carboxamide Formation

| Method | Reagents | Key Features |

| Acid Chloride Formation | SOCl₂, (COCl)₂, followed by NH₃ | Two-step process, generally high yielding |

| Coupling Agents | DCC, EDCI, HATU, etc., and NH₃ | One-pot reaction, mild conditions |

| Direct Amidation | High temperature | Simple, but can be low yielding and require harsh conditions |

| Boron-Mediated | B(OCH₂CF₃)₃, amine | Mild conditions, good functional group tolerance |

By combining the classical methods of quinoline core synthesis with established techniques for carboxamide formation, a clear and viable synthetic route to this compound and its derivatives can be devised. The choice of a specific pathway will depend on the availability of starting materials, desired yield, and scalability of the reaction.

Introduction of the 8-Ethyl Substituent

The introduction of an ethyl group at the 8-position of the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through various synthetic strategies, often involving the use of a pre-functionalized aniline derivative in the initial quinoline synthesis or by functionalization of the quinoline core at a later stage.

One common approach is to start with an aniline derivative that already contains the desired ethyl substituent at the ortho position. For instance, 2-ethylaniline can be used as a starting material in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. These methods involve the reaction of the aniline with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions to construct the quinoline ring system with the ethyl group already in place at the 8-position. nih.gov

Alternatively, the ethyl group can be introduced onto a pre-formed quinoline ring through C-H activation/functionalization reactions. rsc.org This modern approach offers a more direct and often more efficient route, avoiding the need for pre-substituted anilines. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov

Palladium-Catalyzed Coupling Reactions in Quinoline-8-carboxamide Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the synthesis and functionalization of quinoline derivatives, including those leading to quinoline-8-carboxamides. thieme-connect.comnih.govthieme-connect.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. researchgate.netresearchgate.net For the synthesis of 8-substituted quinolines, a quinoline-8-yl halide can be coupled with an appropriate boronic acid or ester. nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. ajouronline.comunisa.ac.za It has been utilized for the functionalization of quinoline systems, providing a route to alkynyl-substituted quinolines which can be further elaborated. libretexts.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with a variety of organic electrophiles, including aryl halides. wikipedia.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

A direct approach to quinoline-8-carboxamides involves the palladium-catalyzed chelation-assisted C-H bond activation of quinoline-8-carbaldehydes, followed by amidation with various amines. thieme-connect.comnih.govthieme-connect.com This method provides a direct route to the desired carboxamide functionality at the 8-position.

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Quinoline Functionalization

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron compounds | Aryl/Vinyl Halides, Triflates | Mild conditions, functional group tolerance, low toxicity of reagents | Boronic acids can be unstable |

| Sonogashira | Terminal Alkynes | Aryl/Vinyl Halides | Direct introduction of alkynyl groups | Requires a co-catalyst (copper), potential for homocoupling |

| Stille | Organotin compounds | Aryl/Vinyl Halides, Triflates | Wide scope of reactants | Toxicity of tin reagents |

Cyclization Reactions for Quinoline-3-carboxylic Acid Precursors

The formation of the quinoline ring system is a fundamental step in the synthesis of this compound. Several classic named reactions are employed to construct the quinoline core, often leading to precursors like quinoline-3-carboxylic acids or their esters, which can then be converted to the desired carboxamide.

Gould-Jacobs Reaction: This is a widely used method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. wikiwand.comiipseries.orgfly-chem.com The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. ablelab.eumdpi.com The resulting ester can be hydrolyzed to the carboxylic acid. The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline. mdpi.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. jptcp.comquimicaorganica.orgwikipedia.org Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) can be obtained. wikipedia.orgscribd.comacs.org

Friedländer Synthesis: This reaction provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. fly-chem.comijpsjournal.com This method is versatile and can be catalyzed by acids or bases.

Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones yields substituted quinolines. iipseries.orgfly-chem.com

Recent advances have also focused on the development of more efficient and environmentally friendly methods, such as transition metal-catalyzed C-H activation and cyclization strategies. mdpi.comorganic-chemistry.org For instance, a one-pot tandem reaction involving a Michael addition-cyclization condensation followed by a desulfurative step has been reported for the synthesis of quinolines from o-aminothiophenol and 1,3-ynone. rsc.org

Table 2: Overview of Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Starting Materials | Typical Product | Key Features |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid ester | Thermal cyclization, regioselectivity concerns |

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | Temperature-dependent regioselectivity |

| Knorr | Aniline, β-ketoester | 2-Hydroxyquinoline | Higher temperature favors this isomer |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Substituted quinoline | Versatile, acid or base catalyzed |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Provides direct access to the carboxylic acid |

| Combes | Aniline, β-diketone | Substituted quinoline | Acid-catalyzed condensation and cyclization |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. benthamdirect.com This involves a shift from traditional synthetic methods towards cleaner and more efficient strategies that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijpsjournal.comresearchgate.net

Catalyst Optimization and Solvent Minimization

A key aspect of green chemistry is the use of efficient and recyclable catalysts. acs.orgnih.gov In quinoline synthesis, various green catalysts, including p-toluenesulfonic acid, cerium nitrate, and potassium carbonate, have been employed to improve reaction efficiency and reduce waste. researchgate.net The use of nanocatalysts also offers a promising alternative due to their high activity and reusability. nih.gov

Solvent selection is another critical factor. The use of greener solvents like ethanol and water, or even solvent-free conditions, significantly reduces the environmental impact of the synthesis. ijpsjournal.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. ijpsjournal.combenthamdirect.com

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are a cornerstone of green chemistry. Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure. rsc.org The development of MCRs for the synthesis of quinoline derivatives represents a significant step towards more atom-economical processes. rsc.org

High-Throughput Experimentation and Artificial Intelligence in Reaction Optimization

HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios. nih.gov This parallel approach can quickly identify optimal conditions for a given transformation, leading to improved yields and reduced development time. nih.gov

Advanced Spectroscopic and Structural Characterization of 8 Ethylquinoline 3 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the presence of substituents on the quinoline (B57606) ring. In 8-Ethylquinoline-3-carboxamide, the protons on the quinoline core typically resonate in the aromatic region (δ 7.0–9.5 ppm). The ethyl group at the C-8 position introduces aliphatic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their exact shifts influenced by the ring's magnetic anisotropy.

Substituents at positions like C-6 or C-8 can significantly alter the chemical shifts of the aromatic protons. Electron-withdrawing groups (e.g., -Cl, -NO₂) generally cause a downfield shift (to higher ppm values) of nearby protons due to deshielding effects, while electron-donating groups (e.g., -OCH₃, -NH₂) cause an upfield shift (to lower ppm values). The position of a substituent on the quinoline ring influences π-π stacking and other intermolecular interactions in solution, which can lead to concentration-dependent chemical shift changes. uncw.edu For instance, the introduction of a substituent at the C-6 position can impact intramolecular stacking differently than a substituent at the C-8 position. uncw.edu

| Proton | This compound (Hypothetical Data) | 6-Chloro-8-ethylquinoline-3-carboxamide (Hypothetical Data) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2 | 9.35 | 9.40 | d | 2.2 |

| H-4 | 8.80 | 8.85 | d | 2.2 |

| H-5 | 7.95 | 8.05 | d | 8.5 |

| H-6 | 7.60 | - | t | 7.8 |

| H-7 | 7.50 | 7.65 | d | 7.0 |

| -CONH₂ | 6.0 (br s), 5.8 (br s) | 6.1 (br s), 5.9 (br s) | br s | - |

| -CH₂- (C-8) | 3.10 | 3.15 | q | 7.5 |

| -CH₃ (C-8) | 1.40 | 1.45 | t | 7.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are spread over a much wider range (0–220 ppm) compared to ¹H NMR, which minimizes signal overlap. omicsonline.org

For this compound, the spectrum would show signals for the nine carbons of the quinoline ring, the carboxamide carbon, and the two carbons of the ethyl group. The carbonyl carbon of the carboxamide group is typically found far downfield (δ ~165–170 ppm). Aromatic carbons resonate in the δ 120–150 ppm range, while the aliphatic carbons of the ethyl group appear upfield (δ ~15–30 ppm). Substituent effects are also prominent in ¹³C NMR; for example, a carbon atom directly bonded to an electronegative substituent like chlorine will experience a significant downfield shift. researchgate.net

| Carbon | This compound (Hypothetical Data) | 6-Chloro-8-ethylquinoline-3-carboxamide (Hypothetical Data) |

|---|---|---|

| C-2 | 151.0 | 151.5 |

| C-3 | 128.5 | 129.0 |

| C-4 | 135.0 | 135.8 |

| C-4a | 129.5 | 130.0 |

| C-5 | 127.0 | 128.0 |

| C-6 | 126.5 | 132.0 |

| C-7 | 125.0 | 126.0 |

| C-8 | 138.0 | 138.5 |

| C-8a | 147.0 | 147.5 |

| -C=O | 168.0 | 167.8 |

| -CH₂- (C-8) | 26.0 | 26.2 |

| -CH₃ (C-8) | 14.5 | 14.6 |

While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the structure. ukm.my

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, such as the sequence of protons on the aromatic rings and the coupling between the -CH₂- and -CH₃ protons of the ethyl group. sdsu.eduslideshare.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.chnih.gov This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. omicsonline.orgepfl.ch It allows for the connection of different spin systems identified by COSY and is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as C-3, C-4a, C-8, C-8a, and the carbonyl carbon, by observing their correlations with nearby protons. epfl.chmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). d-nb.info The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H stretching: The -CONH₂ group will show two distinct bands in the 3200–3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band around 1650–1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretch).

C=N and C=C stretching: Vibrations from the quinoline ring system are observed in the 1450–1620 cm⁻¹ region.

N-H bending: The amide II band, which involves N-H bending, typically appears around 1600–1640 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400–3200 | Medium |

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000–2850 | Medium |

| C=O Stretch (Amide I) | 1680–1650 | Strong |

| N-H Bend (Amide II) | 1640–1600 | Medium |

| Aromatic C=C and C=N Stretch | 1620–1450 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govescholarship.org

For this compound (C₁₂H₁₂N₂O), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed in the mass spectrum. HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. nih.gov This high accuracy is critical for confirming the identity of a newly synthesized compound. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Monoisotopic Mass | 200.0950 g/mol |

| Calculated Exact Mass [M+H]⁺ | 201.1022 |

| Observed HRMS [M+H]⁺ (Hypothetical) | 201.1025 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.in This technique provides accurate data on bond lengths, bond angles, and torsion angles. mkuniversity.ac.inchemmethod.com

For a suitable single crystal of an this compound analog, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and reveal the conformation of the ethyl and carboxamide substituents relative to the ring. Furthermore, it provides invaluable insight into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, as well as potential π-π stacking interactions between the quinoline rings of adjacent molecules. mdpi.comnih.gov These non-covalent interactions are crucial for understanding the supramolecular architecture and the physical properties of the compound in the solid state. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| β (°) | 105.2 |

| Volume (ų) | 1045.6 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Intramolecular Hydrogen Bonding

The three-dimensional structure and conformational preferences of quinoline derivatives are significantly influenced by the presence and nature of intramolecular hydrogen bonds. In analogs of this compound, the carboxamide group (-CONH₂) at the 3-position and the ethyl group at the 8-position play crucial roles in defining the molecule's stable conformations.

An intramolecular hydrogen bond can form between the amide proton and the nitrogen atom of the quinoline ring. The formation of this bond creates a quasi-ring structure, which imparts significant stability to the planar conformation of the molecule. mdpi.com The strength of this hydrogen bond is dependent on the geometry of the molecule and the electronic properties of the substituent groups. For instance, studies on related heterocyclic systems have shown that the formation of a strong intramolecular hydrogen bond can lock the molecule into a specific conformation. nih.govarkat-usa.org

Table 1: Representative Parameters for Intramolecular Hydrogen Bonding in Heterocyclic Amides This table presents typical data obtained from computational and experimental studies on molecules with similar functional groups to illustrate the parameters used in conformational analysis. Data is illustrative and not specific to this compound.

| Parameter | Typical Value | Method of Determination | Significance |

|---|---|---|---|

| H-bond Distance (N-H···N) | 2.0 - 2.5 Å | X-ray Crystallography, DFT | Shorter distance indicates a stronger bond. |

| H-bond Angle (N-H···N) | 120 - 140° | X-ray Crystallography, DFT | Indicates the geometry of the hydrogen bond. |

| Energy Barrier to Rotation | 3 - 6 kcal/mol | DFT, Potential Energy Scan | Energy required to break the H-bond and rotate the amide group. |

Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis and Lattice Energies

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. nih.gov

For quinoline-carboxamide derivatives, the crystal packing is typically dominated by a combination of hydrogen bonds and other weaker interactions. lookchem.com The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong N-H···O hydrogen bonds that often link molecules into chains or sheets. lookchem.com

H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on the peripheries of adjacent molecules. nih.gov

C-H···O contacts: Weaker hydrogen bonds that contribute to the stability of the crystal lattice. nih.gov

C-H···π interactions: Where a C-H bond points towards the electron-rich π-system of the quinoline ring.

π···π stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Quinoline Derivative This table is a representative example based on published data for similar molecular structures and is intended to illustrate the output of a Hirshfeld analysis. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | 40 - 50% | Van der Waals interactions between hydrogen atoms. |

| H···O/O···H | 25 - 35% | Primarily represents strong N-H···O and weaker C-H···O hydrogen bonds. |

| H···C/C···H | 10 - 20% | Interactions involving the aromatic carbon framework. |

| H···N/N···H | 1 - 3% | Contacts involving the quinoline nitrogen atom. |

Molecular Rotational Resonance (MRR) Spectroscopy for Enantiomeric Excess Determination

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that provides exquisitely precise information about a molecule's structure based on its moments of inertia. unibo.it While enantiomers (mirror-image isomers) have identical rotational spectra, MRR can be adapted for chiral analysis, including the determination of enantiomeric excess (ee), through a method known as chiral tagging. nih.govresearchgate.net

In this approach, the chiral analyte, such as a chiral derivative of 8-Ethylquinoline, is mixed with a single enantiomer of a chiral "tag" molecule in the gas phase. nih.gov The analyte and the tag molecule form non-covalent diastereomeric complexes, for example, (R)-analyte···(R)-tag and (S)-analyte···(R)-tag. Because diastereomers are distinct chemical species with different three-dimensional structures, they have unique moments of inertia and, therefore, different and distinguishable rotational spectra. nih.gov

The intensity of a specific rotational transition in an MRR spectrum is directly proportional to the concentration of the species giving rise to that transition. By measuring the relative intensities of transitions corresponding to the two different diastereomeric complexes (e.g., the homochiral vs. the heterochiral complex), the ratio of the enantiomers in the original sample can be calculated with high precision. nih.gov This allows for a quantitative determination of the enantiomeric excess.

This technique has been successfully demonstrated for the ee determination of enantioisotopomers, such as deuterated 8-ethylquinoline, where chirality arises solely from isotopic substitution. nih.gov The high spectral resolution of MRR ensures that the signals from the different diastereomeric complexes are clearly resolved, enabling accurate and rapid analysis without the need for chromatographic separation. researchgate.netnih.gov

Table 3: Example Data for Enantiomeric Excess (ee) Determination using Chiral Tag MRR This table illustrates how relative signal intensities from an MRR experiment are used to calculate enantiomeric excess. The values are hypothetical.

| Diastereomeric Complex | Corresponding Transition Frequency (MHz) | Normalized Signal Intensity (Arbitrary Units) | Calculated Enantiomeric Excess (% ee) |

|---|---|---|---|

| (R)-Analyte···(R)-Tag | 4501.12 | 1.25 | 25.0% |

| (S)-Analyte···(R)-Tag | 4525.78 | 0.75 |

| Calculation: | | ee = |(IR - IS) / (IR + IS)| x 100 | |

Computational Chemistry and Molecular Modeling Studies of 8 Ethylquinoline 3 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 8-Ethylquinoline-3-carboxamide from its ground state electron density.

DFT calculations are employed to determine the electronic properties and thermodynamic stability of quinoline (B57606) derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A larger energy gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis, performed through DFT, provides insights into intramolecular interactions, such as hydrogen bonds and charge delocalization, which are crucial for understanding molecular stability. nih.gov For instance, studies on related quinoline structures have used NBO analysis to quantify the stabilization energies of intramolecular hydrogen bonds, confirming the most stable molecular conformations. nih.gov Thermodynamic descriptors such as bond dissociation enthalpy, proton affinity, and ionization potential can also be calculated to assess the molecule's stability and reactivity under different conditions. nih.gov While specific DFT data for this compound is not detailed in the available literature, the methodologies applied to similar quinoline structures provide a framework for its analysis.

Table 1: Representative Electronic Descriptors Calculated via DFT for Quinoline Derivatives

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. |

| Molecular Hardness (η) | Measures resistance to change in electron distribution. |

This table represents typical descriptors evaluated for this class of compounds using DFT.

DFT, combined with methods like the Gauge-Independent Atomic Orbital (GIAO), is a well-established approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comruc.dk This computational tool is invaluable for structural elucidation and for assigning experimental NMR signals to specific nuclei (e.g., ¹H and ¹³C) within the molecule. mdpi.com

The process involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the NMR shielding tensors. ruc.dk The accuracy of these predictions can be very high, with studies showing that the root-mean-square deviations between calculated and experimental shifts can be as low as 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C when using optimized methodologies. mdpi.com Such calculations can help confirm the structure of newly synthesized compounds and resolve ambiguities in complex spectra. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting ligand-protein interactions and is a cornerstone of structure-based drug design.

Quinoline-3-carboxamides (B1200007) have been identified as a versatile class of small molecules that can inhibit various protein kinases. dntb.gov.uairins.org Molecular docking studies have been instrumental in exploring their potential as inhibitors for several important biological targets.

DDR Kinases: Research on quinoline-3-carboxamide (B1254982) derivatives has shown their potential to inhibit DNA Damage Response (DDR) kinases, such as ATM (ataxia telangiectasia mutated). dntb.gov.uaresearchgate.net Docking simulations revealed that the quinoline nitrogen is often crucial for binding to the hinge region of these kinases, acting as a competitive inhibitor of Adenosine Triphosphate (ATP). irins.orgresearchgate.net

BTK: 4-Aminoquinoline-3-carboxamide derivatives have been investigated as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a target for treating rheumatoid arthritis. nih.gov Docking simulations help rationalize the structure-activity relationships and guide the design of analogues with improved potency and drug-like properties. nih.govnih.gov

CB2 Receptor: The 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold has been identified as a new class of potent and selective CB2 cannabinoid receptor agonists. sci-hub.box Molecular modeling studies indicate that these compounds interact with the CB2 receptor through a combination of hydrogen bonding and hydrophobic interactions. sci-hub.boxnih.gov

p38 MAP kinase: While specific docking of this compound into p38 MAP kinase is not detailed, this kinase is a well-known target for inhibitors with similar structural motifs. nih.gov Docking studies typically explore how ligands fit into the ATP-binding pocket, which is formed by N- and C-terminal lobes connected by a flexible hinge region. nih.govnih.gov

The primary goal of docking analysis is to identify the specific amino acid residues within the protein's binding site that interact with the ligand and to characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.gov

In a study of quinoline-3-carboxamide derivatives docked into the ATM kinase, key interactions were observed that contributed to binding affinity and selectivity. mdpi.com For example, in a related PI3Kγ-inhibitor complex, docking suggested that Trp(812), Tyr(867), and Asp(964) were key interacting residues. mdpi.com Similarly, in an ATM-inhibitor complex, Tyr(73) and Asp(207) were found to form important π-π stacking and halogen bonding interactions, respectively. mdpi.com These specific interactions are fundamental to the molecular recognition process that determines the ligand's biological activity. researchgate.net

Table 2: Example of Key Residue Interactions for a Quinoline-3-Carboxamide Derivative (6f) with ATM and PI3Kγ Kinases

| Kinase | Key Interacting Residues | Type of Interaction |

|---|---|---|

| ATM | Tyr(73), Asp(207) | π-π stacking, Halogen bonding |

| PI3Kγ | Trp(812), Tyr(867), Asp(964) | Hydrogen bonding, Hydrophobic |

Source: Data derived from docking studies on related quinoline-3-carboxamide derivatives. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior in a simulated physiological environment. rsc.org

Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a ligand when bound to a protein and to observe the dynamic nature of this interaction over time. Studies on quinoline-3-carboxamide derivatives targeting DNA Damage Response (DDR) kinases, such as ATM, ATR, and DNA-PKcs, have demonstrated the stability of these complexes. mdpi.com

Interestingly, these simulations also revealed dynamic aspects of the ligand's behavior. For example, periodic fluctuations in the ligand's RMSD were observed, which were attributed to conformational switching resulting from rotation around the amide N-C bond. mdpi.com This highlights the flexibility of the carboxamide linker and its potential to adopt different conformations within the binding pocket.

The stability of the interactions is often maintained by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of quinoline-3-carboxamide derivatives, interactions with key amino acid residues, such as tyrosine or tryptophan, through π-π stacking have been observed to be crucial for maintaining the stability of the protein-ligand complex. mdpi.com

Below is an interactive table summarizing the types of interactions observed in MD simulations of a quinoline-3-carboxamide derivative with various protein kinases.

| Protein Target | Key Interacting Residues (Example) | Predominant Interaction Types | Complex Stability |

| ATM Kinase | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |

| ATR Kinase | Not Specified | Aromatic Hydrogen Bonding | Stable |

| DNA-PKcs | Not Specified | Aromatic Hydrogen Bonding | Stable |

| mTOR | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |

| PI3Kγ | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |

Conformational Changes in Biomolecules Upon Binding

The binding of a ligand to a protein can induce conformational changes in the biomolecule, a phenomenon known as "induced fit." These changes can be subtle, involving the reorientation of a few amino acid side chains, or more pronounced, leading to larger domain movements. While specific studies detailing the conformational changes induced by this compound are not available, general principles of ligand binding suggest that such changes are likely to occur.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify new potential drug candidates from large chemical libraries.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. For the broader class of quinoline derivatives, pharmacophore models have been developed to guide the discovery of new agents for various therapeutic areas, including cancer and infectious diseases. nih.govmdpi.com

For example, a pharmacophore model for antioxidant quinoline-3-carbohydrazide derivatives was developed based on known active compounds. This model identified key features such as an aromatic ring and three hydrogen bond acceptors as being crucial for activity. nih.gov This model was then used as a 3D query to search chemical databases (a process called virtual screening) to identify new compounds with the desired features. This approach successfully led to the identification of novel antioxidant compounds. nih.gov

Virtual screening can also be structure-based, where the 3D structure of the target protein is used to dock a library of compounds and predict their binding affinity. This has been applied to quinoline-3-carboxamide derivatives to assess their potential as kinase inhibitors. mdpi.com By docking a series of these compounds into the ATP-binding site of various kinases, researchers can predict their binding modes and rank them based on their predicted affinity, prioritizing the most promising candidates for further experimental testing. mdpi.com

The following table outlines the key steps and outcomes of a typical pharmacophore modeling and virtual screening workflow for quinoline-based compounds.

| Step | Description | Outcome |

| Pharmacophore Model Generation | Identification of common chemical features from a set of active molecules. | A 3D model representing the essential features for biological activity. |

| Database Screening | Using the pharmacophore model to search large chemical databases for molecules that match the model's features. | A list of "hit" compounds that are predicted to be active. |

| Molecular Docking (Optional) | Docking the hit compounds into the 3D structure of the target protein to predict binding modes and affinities. | A ranked list of compounds based on their predicted binding scores. |

| Experimental Validation | Synthesizing and testing the prioritized compounds in biological assays to confirm their activity. | Identification of new lead compounds for further drug development. |

Structure Activity Relationship Sar Studies and Derivatization Strategies for Quinoline 3 Carboxamides

Impact of Substituents on Biological Activities

The biological activity of quinoline-3-carboxamide (B1254982) derivatives can be finely tuned by introducing different functional groups at various positions on the quinoline (B57606) ring and the carboxamide side chain.

Modifications on the benzo portion of the quinoline ring are critical for modulating the activity of quinoline carboxamides. nih.gov

C-4 Position: The C-4 position has a strict requirement for a carboxylic acid or its corresponding salts to inhibit certain enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov While the core subject is carboxamides, SAR from related quinoline carboxylic acids indicates the electronic and steric properties at this position are crucial for target interaction. nih.gov For quinoline-4-carboxamides, which are structurally related, modifications at this position are also pivotal. For instance, the introduction of a methyl group at the C-3 position of a quinoline-4-carboxylic acid was part of the structure of the potent anticancer drug candidate brequinar (B1684385) sodium. nih.gov

C-6 Position: The substituent at the C-6 position has been shown to influence the chemical environment of other parts of the ring, specifically affecting the chemical shifts of C-5, C-7, and C-8. lookchem.comresearchgate.net Studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives revealed that substituting this position with electron-donating groups (like methyl, -CH3) or electron-withdrawing groups (like chloro, -Cl, or fluoro, -F) alters the electronic distribution of the ring system. lookchem.comresearchgate.net For example, C-5 and C-7 were more shielded in a fluorine-substituted derivative compared to chlorine or methyl-substituted analogues. lookchem.comresearchgate.net These electronic modulations can impact interactions with biological targets. In one study, derivatives with substitutions at C-6 showed weak antibacterial activity. lookchem.com

C-8 Position: The C-8 position, along with C-5, is susceptible to electrophilic substitution. lookchem.com The nature of the substituent at C-6 can influence the reactivity and electronic properties at C-8. lookchem.com While direct SAR data for C-8 substitutions on 8-Ethylquinoline-3-carboxamide is specific, the general principle is that modifications in this region can significantly alter the molecule's physicochemical properties and its ability to fit into a target's binding pocket. The 8-aminoquinoline (B160924) group, for example, is known to act as a bidentate directing group in synthetic reactions, highlighting the importance of functionality at this position. rsc.org

Table 1: Impact of Substituents at Quinoline Ring Positions

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C-4 | Carboxylic Acid | Strict requirement for inhibition of dihydroorotate dehydrogenase in related quinoline-4-carboxylic acids. | nih.gov |

| C-6 | -CH3, -Cl, -F | Modulates electronic properties of the entire benzo ring; influences antibacterial activity. | lookchem.comresearchgate.net |

| C-8 | General Substituents | Can alter physicochemical properties and target binding; influenced by substituents at other positions. | lookchem.com |

The substituent attached to the nitrogen atom of the 3-carboxamide group is a key determinant of biological activity. This part of the molecule is often involved in crucial hydrogen bonding interactions with the target protein.

In the development of antimalarial quinoline-4-carboxamides, it was found that the amide N-H is important for activity. acs.org Capping this nitrogen with a methyl group led to an 87-fold decrease in potency against P. falciparum. acs.org Furthermore, the nature of the entire side chain attached to the amide nitrogen is critical. Replacing a cyclic amine with a simple dimethylamine (B145610) or introducing longer linkers led to a drop in potency. acs.org The synthesis of various quinoline-3-carboxamide libraries often involves coupling the quinoline-3-carboxylic acid with a diverse range of anilines or other amines, underscoring the importance of this position for generating molecular diversity and tuning biological activity. lookchem.comresearchgate.net

Introducing halogen atoms at specific positions on the quinoline ring is a common and effective strategy to enhance biological potency and selectivity.

Potency Enhancement: In a series of P2X7R antagonists, highly electronegative fluoro, chloro, and iodo substitutions were found to enhance the binding affinity of quinoline-carboxamide derivatives. nih.gov For antimalarial quinoline-4-carboxamides, replacing a bromine atom with chlorine or fluorine was well-tolerated and did not cause a significant loss of activity, while helping to decrease lipophilicity. acs.org Importantly, the complete removal of the halogen from this position resulted in an 8-fold drop in potency, highlighting the favorable role of halogenation. acs.org

Selective Functionalization: Methods have been developed for the C5-selective halogenation of quinolines using N-halosuccinimides in water, providing an efficient way to introduce halogens at this specific position. rsc.org Iron-catalyzed C-5 halogenation of 8-amidoquinolines has also been reported. rsc.org These synthetic advancements allow for precise structural modifications to explore the effects of halogenation across the quinoline scaffold.

The introduction of alkyl and aryl groups can significantly impact a compound's steric profile, lipophilicity, and electronic properties, thereby affecting its biological activity.

Alkyl Groups: The presence of a methyl group at the C-6 position has been studied in the context of antibacterial 2-chloroquinoline-3-carboxamides. lookchem.comresearchgate.net SAR studies on ATM kinase inhibitors based on the quinoline-3-carboxamide scaffold explored a range of substituents, including alkyl, oxy-alkyl, and haloalkyl groups, to investigate the effect of their electronic properties on cytotoxicity. researchgate.net

Aryl Groups: A bulky, hydrophobic substituent at the C-2 position is considered a critical requirement for the inhibitory activity of quinoline-4-carboxylic acids against dihydroorotate dehydrogenase. nih.gov The anticancer drug candidate brequinar sodium, for example, features a 2'-fluoro-1,1'-biphenyl-4-yl group at this position. nih.gov The synthesis and biological evaluation of 2-alkenyl and 2-aryl quinoline derivatives have been a focus for developing agents against kinetoplastid parasites. rsc.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. nih.govscite.ai

Bioisosteric Replacement: This strategy involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govresearchgate.net This can be used to enhance potency, improve pharmacokinetic properties, reduce side effects, or simplify synthesis. researchgate.net For quinoline-3-carboxamides (B1200007), a potential bioisosteric replacement could involve substituting the quinoline core with another bicyclic aromatic system, such as a quinazoline, quinoxaline, or benzothiazole, to explore new intellectual property space and potentially improve drug-like properties.

Design Principles for Enhanced Target Affinity and Selectivity

Based on extensive SAR studies, several key design principles have emerged for optimizing the target affinity and selectivity of quinoline-3-carboxamide derivatives.

Exploitation of Key Interaction Points: Molecular modeling and SAR studies suggest that the quinoline nitrogen is often a key interaction point, capable of binding to the hinge region of kinases, making these compounds competitive ATP inhibitors. mdpi.com The 8-hydroxy-quinoline moiety has been identified as a crucial pharmacophore for inhibiting Pim-1 kinase, likely through interactions with specific amino acid residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net

Systematic Modification of Substituents: A systematic approach to modifying substitution patterns is crucial for improving affinity and selectivity. mdpi.com For ATM kinase inhibitors, SAR studies indicated that the electron-donating nature of substituents on the carboxamide's aryl ring was important for cytotoxicity. researchgate.netnih.gov

Targeting Selectivity through Structural and Electronic Tuning: Selectivity is paramount for minimizing off-target effects. For quinoline-3-carboxamides designed as DDR kinase inhibitors, docking studies showed that the molecules had a higher binding affinity and selectivity for ATM kinase over other closely related kinases like ATR and DNA-PKcs. mdpi.com This selectivity was attributed to interactions with non-conserved residues within the kinase domain. mdpi.com The strategic placement of halogens and other functional groups can fine-tune electronic and steric properties to favor binding to one target over another.

Mechanistic Investigations of Biological Activity of Quinoline 3 Carboxamides

Enzyme Inhibition Studies

Quinoline-3-carboxamides (B1200007) have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. The nature of this inhibition is crucial for understanding their therapeutic potential and for the rational design of more potent and selective derivatives.

Mechanisms of Inhibition (Competitive, Non-Competitive, Uncompetitive, Irreversible)

The interaction between an enzyme and an inhibitor can be characterized by various kinetic models, which provide insight into the inhibitor's mechanism of action. These mechanisms are typically elucidated through graphical analysis of enzyme kinetics data. nih.gov

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. The inhibitor's effectiveness is dependent on its concentration relative to the substrate.

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound.

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations.

Irreversible Inhibition: In this case, the inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.

While specific studies detailing the precise kinetic mechanism of 8-Ethylquinoline-3-carboxamide are limited, research on related quinoline-3-carboxamide (B1254982) derivatives suggests that they can act through various of these mechanisms depending on the specific enzyme target and the substitution pattern on the quinoline (B57606) ring.

Inhibition of Specific Enzyme Families

Research has identified several enzyme families that are targeted by quinoline-3-carboxamide derivatives.

Quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator in inflammatory responses. dntb.gov.uanih.govgoogle.com A fragment-based screening approach led to the discovery of quinoline-3-carboxamides as potent H-PGDS inhibitors. nih.gov Starting from an initial hit, structural modifications were made to enhance potency, resulting in compounds with significant inhibitory activity. nih.govresearchgate.net

Table 1: H-PGDS Inhibition by Quinoline Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 3-cyano-quinoline 1a | H-PGDS | 220,000 nM | nih.gov |

| Quinoline 1d | H-PGDS | 3,100 nM | nih.gov |

This table is interactive. Click on the headers to sort.

While direct studies on this compound are not available, the anti-inflammatory potential of related heterocyclic compounds has been investigated. For instance, certain flavonoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory pathway. nih.gov Other research has explored linking nalidixic acid, a quinolone derivative, to other molecules to create inhibitors of iNOS and COX-2. mdpi.com This suggests that the quinoline scaffold could be a basis for developing inhibitors of these enzymes.

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.gov CETP is involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a strategy for raising HDL cholesterol levels. All the synthesized compounds in the study exhibited activity against CETP, with some derivatives showing an inhibitory rate of 80.1%. nih.gov

The NAD-hydrolyzing enzyme CD38 has been identified as a target for quinoline carboxamides. Starting from a micromolar 8-quinoline carboxamide hit from a high-throughput screening, a systematic exploration of the structure-activity relationships led to the identification of significantly more potent 4-amino-8-quinoline carboxamide inhibitors of human CD38. nih.gov Some of these inhibitors were found to elevate NAD tissue levels in in-vivo models. nih.gov Further work on related quinazoline carboxamides also yielded potent CD38 inhibitors. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Prostaglandin D2 |

Histone Deacetylase 4 (HDAC4) Allosteric Modulation and Transcriptional Disruption

Certain quinoline-3-carboxamide derivatives, notably Tasquinimod, have been identified as allosteric modulators of Histone Deacetylase 4 (HDAC4). nih.govaacrjournals.orgnih.gov Unlike orthosteric inhibitors that target the catalytic active site, Tasquinimod binds to the regulatory Zn2+ binding domain of HDAC4 with high affinity, exhibiting a dissociation constant (Kd) in the range of 10–30 nM. nih.govaacrjournals.orgnih.gov This allosteric binding locks HDAC4 in an inactive conformation. nih.govaacrjournals.org

The conformational lock prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is crucial for its deacetylase activity. nih.govaacrjournals.org By inhibiting the assembly of this complex, Tasquinimod effectively prevents the deacetylation of histones and other HDAC4 client transcription factors, such as Hypoxia-Inducible Factor 1α (HIF-1α). nih.govaacrjournals.orgnih.gov This disruption of the HDAC4/N-CoR/HDAC3 complex formation by Tasquinimod was observed to have an IC50 value of less than 50 nM in cell-based assays. aacrjournals.org The ultimate downstream effect is the inhibition of epigenetic reprogramming required for the angiogenic response and survival of cancer cells in the tumor microenvironment. nih.govnih.gov

| Parameter | Value | Target Interaction |

|---|---|---|

| Binding Affinity (Kd) | 10–30 nM | Allosteric binding to HDAC4 regulatory Zn2+ domain |

| IC50 | < 50 nM | Inhibition of HDAC4/N-CoR complex formation |

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. acs.orgacs.orgnih.gov A structure-hopping strategy led to the discovery of these novel inhibitors which demonstrated significantly improved drug-like properties, particularly aqueous solubility, when compared to previous scaffolds. acs.orgnih.gov

The most potent compound from this series, compound 25 , exhibited strong inhibitory effects on both wild-type BTK (BTKWT) and the C481S mutant (BTKC481S), which confers resistance to irreversible inhibitors. acs.orgnih.gov This demonstrates the potential of the quinoline-3-carboxamide scaffold to overcome known resistance mechanisms. acs.org

| Target | IC50 |

|---|---|

| Wild-Type BTK (BTKWT) | 5.3 nM |

| C481S Mutant BTK (BTKC481S) | 39 nM |

| Cellular Autophosphorylation (EC50) | 42.7 nM |

Protein Kinase CK2 Inhibition

Derivatives of quinoline-3-carboxylic acid, a closely related scaffold to quinoline-3-carboxamides, have been investigated as inhibitors of the constitutively active serine/threonine protein kinase CK2. nih.govtandfonline.comresearchgate.net This enzyme is implicated in a wide array of cellular processes, and its overexpression is linked to cancer. acs.org

A study involving the synthesis of forty-three new 3-quinoline carboxylic acid derivatives identified twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 µM. nih.govtandfonline.comresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the potential of the substituted quinoline core for CK2 inhibition. nih.govtandfonline.com Another study on 3-carboxy-4(1H)-quinolones identified compounds with ATP-competitive Ki values as low as 0.06 µM. acs.org

| Compound Class | IC50 Range |

|---|---|

| Various 3-Quinoline Carboxylic Acids | 0.65 µM - 18.2 µM |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM (Ki = 0.06 µM) |

Phosphatidylinositol 3-kinase-related Kinases (PIKK) Family Inhibition (ATM, ATR, DNA-PKcs, mTOR, PI3Kγ)

Quinoline-3-carboxamides are recognized as an important class of small molecules that inhibit the phosphatidylinositol 3-kinase-related kinase (PIKK) family. mdpi.comirins.orgdntb.gov.ua These kinases, including ATM, ATR, and DNA-PKcs, are central to the DNA damage response (DDR) pathway. mdpi.comdntb.gov.ua The quinoline nitrogen of the scaffold is known to bind to the hinge region of these kinases, acting as competitive inhibitors of adenosine triphosphate (ATP). mdpi.comirins.orgdntb.gov.ua

Derivatives of quinoline-3-carboxamide have been specifically designed and synthesized as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DDR pathway. mdpi.comnih.govresearchgate.net Molecular docking and dynamics simulation studies have shown that these molecules can exhibit high selectivity for ATM over other closely related PIKK family members like ATR, DNA-PKcs, mTOR, and PI3Kγ, despite high sequence similarity in the kinase domains. mdpi.comirins.org For instance, the derivative AZ31 was developed from a 3-quinoline carboxamide core and showed excellent ATM kinase selectivity with an IC50 of 46 nM. researchgate.net

Proteasome Subunit Rpn11 Inhibition (Zinc Coordination)

The proteasome subunit Rpn11, a Zn2+-dependent metalloisopeptidase, has been identified as a target for quinoline-based compounds. nih.govnih.gov A fragment-based drug discovery approach identified 8-thioquinoline (8TQ) as a potent inhibitor of Rpn11, with an IC50 value of approximately 2.5 µM. nih.govnih.gov

Further optimization of the 8TQ scaffold led to the development of Capzimin (8-mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide). mdpi.com This derivative incorporates the quinoline-3-carboxamide moiety and demonstrates significantly increased potency, inhibiting Rpn11 with an IC50 of 0.34 µM. mdpi.com The inhibitory mechanism involves the chelation of the catalytic Zn2+ ion within the active site of Rpn11, thereby blocking its deubiquitinase activity, which is essential for proteasomal degradation of proteins. nih.govmdpi.com

| Compound | IC50 | Mechanism |

|---|---|---|

| 8-thioquinoline (8TQ) | ~2.5 µM | Zinc Coordination |

| Capzimin | 0.34 µM | Zinc Coordination |

Plasmodium Eukaryotic Translation Elongation Factor 2 (PfEF2) Inhibition

In the context of antimalarial drug discovery, a series of quinoline-4-carboxamides (isomeric to the 3-carboxamides) were identified through a phenotypic screen against Plasmodium falciparum. acs.orgnih.gov These compounds were found to act via a novel mechanism of action: the inhibition of the Plasmodium falciparum eukaryotic translation elongation factor 2 (PfEF2). acs.orgnih.gov PfEF2 is a critical enzyme for protein synthesis, responsible for the GTP-dependent translocation of the ribosome along mRNA. acs.org

Optimization of an initial hit (EC50 = 120 nM) led to the discovery of lead molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. acs.org The discovery of PfEF2 as a viable antimalarial drug target for the quinoline carboxamide scaffold opens a new avenue for the development of therapeutics to combat drug-resistant malaria. acs.org

Cellular Pathway Modulation

The interactions of quinoline-3-carboxamides with their respective molecular targets lead to the modulation of several critical cellular signaling pathways.

Angiogenesis and Hypoxia Response: By causing allosteric inhibition of HDAC4, compounds like Tasquinimod disrupt HIF-1α and MEF-2 signaling. This interferes with the adaptive survival signaling required for angiogenesis in the hypoxic tumor microenvironment. nih.gov

Immune System and B-Cell Signaling: As potent inhibitors of BTK, 4-aminoquinoline-3-carboxamide derivatives can block the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation and activation, making its inhibition a key strategy for treating autoimmune diseases and B-cell malignancies. acs.org Furthermore, quinoline-3-carboxamides have been shown to modulate primary T cell-dependent B cell responses, reducing the numbers of germinal center B cells and follicular T cells. nih.gov

DNA Damage Response (DDR): Quinoline-3-carboxamides that target the PIKK family, particularly ATM, inhibit the cell's ability to repair DNA double-strand breaks. mdpi.comnih.gov This sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, as the unrepaired DNA damage leads to genomic instability and apoptosis. mdpi.com

Protein Homeostasis: Through the inhibition of the proteasome subunit Rpn11, 8-substituted quinoline-3-carboxamides disrupt the ubiquitin-proteasome system. nih.gov This leads to the accumulation of ubiquitinated proteins and induces cellular stress and apoptosis, a validated strategy in cancer therapy. nih.gov

Protein Synthesis in Pathogens: The inhibition of PfEF2 by quinoline-4-carboxamides halts protein synthesis in Plasmodium falciparum, leading to parasite death across multiple life-cycle stages. acs.orgnih.gov This represents a powerful mechanism for antimalarial action.

Inhibition of Nuclear Factor-kappaB (NF-κB)

The Nuclear Factor-kappaB (NF-κB) family of transcription factors is a crucial regulator of inflammatory responses, and its dysregulation is linked to chronic inflammatory diseases. Quinoline-3-carboxamides have been investigated for their potential to inhibit the canonical NF-κB pathway. The compound Tasquinimod, a quinoline-3-carboxamide derivative, has been shown to suppress NF-κB signaling researchgate.net. This inhibitory action is linked to its ability to bind to the S100A9 protein, which is known to modulate myeloid cell activity through Toll-like receptor 4 (TLR4) binding, a pathway that can activate NF-κB researchgate.net. By inhibiting the interaction of S100A9 with its receptors, Tasquinimod can downregulate the signaling cascade that leads to NF-κB activation researchgate.net. This mechanism contributes to the compound's anti-inflammatory and immunomodulatory effects.

| Compound | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Tasquinimod | Inhibition of S100A9 interaction with TLR4 | Suppression of NF-κB signaling | researchgate.net |

Disruption of HIF-1α Transcriptional Activation

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions by promoting angiogenesis and metastasis. The disruption of its activity is a significant strategy in cancer therapy. Tasquinimod has been identified as an allosteric modulator of Histone Deacetylase 4 (HDAC4) medchemexpress.comnih.gov. It binds with high affinity to the regulatory zinc-binding domain of HDAC4, which prevents the formation of the active HDAC4/N-CoR/HDAC3 repressor complex nih.gov. This, in turn, inhibits the deacetylation of HIF-1α, a necessary step for its transcriptional activity nih.govaacrjournals.org. By preventing HIF-1α deacetylation, Tasquinimod effectively blocks the activation of the HIF-1α-p300 complex, leading to a reduction in the expression of HIF-1α-mediated target genes involved in the adaptive survival signaling in the tumor microenvironment nih.gov.

| Compound | Target | Binding Affinity (Kd) | Downstream Effect | IC50 | Reference |

|---|---|---|---|---|---|

| Tasquinimod | HDAC4 | 10-30 nM | Inhibition of endothelial sprouting | ~0.5 μM | medchemexpress.comnih.govelsevierpure.com |

Repression of MEF-2 Target Genes

Myocyte Enhancer Factor-2 (MEF-2) transcription factors are critical for the adaptive survival signaling in various cell types, including cancer cells. The activity of MEF-2 is regulated by its interaction with class IIa HDACs, such as HDAC4. Tasquinimod's on-target mechanism involves allosteric binding to HDAC4, which prevents the formation of the HDAC4/NCoR1/HDAC3 complex nih.govsci-hub.box. Since HDAC4 acts as a transcriptional repressor for MEF-2 target genes, Tasquinimod's disruption of the HDAC4 complex leads to the repression of these genes, which are necessary for survival signaling within the tumor microenvironment nih.govsci-hub.box.

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Tasquinimod | Allosteric binding to HDAC4, preventing formation of the HDAC4/NCoR1/HDAC3 complex | Repression of MEF-2 target genes | nih.govsci-hub.box |

Modulation of Endocytosis Pathways

Current research on quinoline-3-carboxamides, including detailed studies on Tasquinimod and its analogs, has primarily focused on their interactions with intracellular signaling pathways and cell surface receptors like TLR4 and the Receptor for Advanced Glycation Endproducts (RAGE) nih.govnih.gov. While the signaling from these receptors can be linked to endocytic events, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogs directly modulate endocytosis pathways as a primary mechanism of action.

Activation of Natural Killer (NK) Cells via Aryl Hydrocarbon Receptor

Natural Killer (NK) cells are crucial components of the innate immune system, providing surveillance against tumor cells. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can modulate immune cell function. The quinoline-3-carboxamide Laquinimod has been shown to activate NK cells through the AhR researchgate.net. This activation enhances the cytotoxic capabilities of NK cells against tumor cells researchgate.net. Similarly, Tasquinimod has been identified as an AhR agonist, although this is considered an off-target effect nih.gov. This agonism can contribute to the immunomodulatory properties of the compound. To enhance the therapeutic index, newer analogs have been developed with significantly lower AhR agonism nih.gov.

| Compound | Target | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Laquinimod | Aryl Hydrocarbon Receptor (AhR) | Activates Natural Killer (NK) cells, increasing expression of activation markers like CD69. | Flow cytometry analysis showed a significant increase in NK1.1/CD69 expression on NK cells following treatment. | researchgate.net |

| Tasquinimod | Aryl Hydrocarbon Receptor (AhR) | Off-target agonist activity. | EC50 of 1 μM for AhR binding. | nih.gov |

| ESATA-20 (Tasquinimod analog) | Aryl Hydrocarbon Receptor (AhR) | Designed for reduced off-target AhR agonism. | ~10-fold lower AhR agonism compared to Tasquinimod. | nih.gov |

Receptor Agonist Activity

Beyond their effects on intracellular signaling cascades, certain quinoline-3-carboxamides have been designed and evaluated for their ability to act as agonists for specific cell surface receptors.

Cannabinoid Receptor Type 2 (CB2) Agonism

The Cannabinoid Receptor Type 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for various inflammatory diseases due to the lack of psychoactive side effects associated with CB1 receptor activation. The quinoline-3-carboxamide scaffold has been utilized in the development of selective CB2 receptor agonists unife.itnih.gov. Medicinal chemistry efforts have led to the synthesis of derivatives, such as 1,8-naphthyridin-2(1H)-one-3-carboxamides and 4-oxo-1,4-dihydroquinoline-3-carboxamides, which exhibit high affinity and selectivity for the CB2 receptor sci-hub.boxacs.org. Functional assays have confirmed that these compounds can act as full or partial agonists at the CB2 receptor unife.it.

| Compound Class | Representative Compound | hCB2 Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

|---|---|---|---|---|

| 7-oxo- nih.govresearchgate.netoxazino[2,3,4-ij]quinoline-6-carboxamides | Compound 106 (MT178) | 0.32 - 98 (range for series) | Full Agonist | unife.it |

| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound A1 | 1.8 | 28.0 (cAMP assay) | acs.org |

| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound A2 | 1.5 | 29.6 (cAMP assay) | acs.org |

| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound 14 | 2.2 | 20.6 (cAMP assay) | acs.org |

Immunomodulatory Effects and Mechanisms (e.g., Anti-inflammatory, Anti-allergic)

While specific mechanistic data and detailed research findings exclusively for this compound are not extensively detailed in the available scientific literature, the broader class of quinoline-3-carboxamides has been the subject of numerous studies investigating their immunomodulatory properties. These studies provide a foundational understanding of the potential anti-inflammatory and anti-allergic mechanisms that derivatives such as this compound may exhibit. The immunomodulatory activity of quinoline-3-carboxamides is multifaceted, involving various cellular and molecular targets within the immune system.